molecular formula C8H9ClN2O2 B1423815 4-Nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 1187931-67-4

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1423815
M. Wt: 200.62 g/mol
InChI Key: LGUNRFYMRFXSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the CAS Number: 1187931-67-4 . It has a molecular weight of 200.62 and its IUPAC name is 4-nitroindoline hydrochloride . The compound is a grey solid .


Molecular Structure Analysis

The InChI code for 4-Nitro-2,3-dihydro-1H-indole hydrochloride is 1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Nitro-2,3-dihydro-1H-indole hydrochloride is a grey solid . It has a molecular weight of 200.62 . The compound should be stored at 0 - 8 C .

Scientific Research Applications

    Antiviral Activity

    • Field: Virology
    • Application: Indole derivatives have been reported to possess antiviral activities .
    • Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .
    • Results: One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

    Anti-HIV Activity

    • Field: Virology
    • Application: Certain indolyl and oxochromenyl xanthenone derivatives have been reported for their potential as anti-HIV-1 agents .
    • Method: These derivatives were synthesized and their molecular docking studies were performed .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Anti-inflammatory Activity

    • Field: Immunology
    • Application: Chalcones of indole have been reported for their anti-inflammatory activities .
    • Method: These compounds were tested against carrageenan-induced edema in albino rats .
    • Results: The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

    Anticancer Activity

    • Field: Oncology
    • Application: Indole derivatives have been reported to possess anticancer activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Antioxidant Activity

    • Field: Biochemistry
    • Application: Indole derivatives have been reported to possess antioxidant activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Antimicrobial Activity

    • Field: Microbiology
    • Application: Indole derivatives have been reported to possess antimicrobial activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Antitubercular Activity

    • Field: Microbiology
    • Application: Indole derivatives have been reported to possess antitubercular activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Antidiabetic Activity

    • Field: Endocrinology
    • Application: Indole derivatives have been reported to possess antidiabetic activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Antimalarial Activity

    • Field: Parasitology
    • Application: Indole derivatives have been reported to possess antimalarial activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Anticholinesterase Activities

    • Field: Neurology
    • Application: Indole derivatives have been reported to possess anticholinesterase activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Antifungal Activity

    • Field: Mycology
    • Application: Indole derivatives have been reported to possess antifungal activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

    Ulcerogenic Activities

    • Field: Gastroenterology
    • Application: Indole derivatives have been reported to possess ulcerogenic activities .
    • Method: Specific derivatives were prepared and tested .
    • Results: The specific outcomes of these studies were not detailed in the source .

properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNRFYMRFXSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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